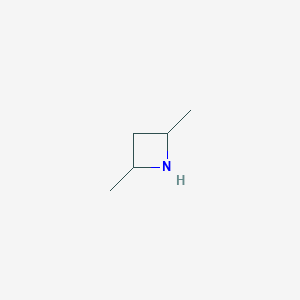

2,4-Dimethylazetidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,4-Dimethylazetidine is a chemical compound . It has been used in the preparation of lysergic acid amides . The dimethylazetidine moiety is considered a rigid analogue of diethylamine .

Synthesis Analysis

Lysergic acid amides were prepared from (R,R)-(-)-, (S,S)-(+)-, and cis-2,4-dimethyl azetidine . The synthesis was carried out using PyBOP, 2,4-dimethylazetidine, CH2Cl2, iPr2EtN .Molecular Structure Analysis

The molecular formula of 2,4-Dimethylazetidine is C5H11N . The 3D chemical structure image of (2R,4R)-2,4-dimethylazetidine is based on the ball-and-stick model .Physical And Chemical Properties Analysis

The molecular formula of 2,4-Dimethylazetidine is C5H11N . Its average mass is 85.147 Da and its monoisotopic mass is 85.089149 Da .Applications De Recherche Scientifique

Diastereoselective Synthesis

- 2,4-Dimethylazetidine plays a role in the diastereoselective synthesis of molecules. For instance, a study by Jin et al. (2016) discusses the iodine-mediated intramolecular cyclization of γ-prenylated amines to produce 3,3-dimethylazetidines, highlighting the importance of 2,4-Dimethylazetidine in creating bioactively important molecules (Hai-Shan Jin, Rui Sun, W. Zhou, & Li-Ming Zhao, 2016).

Structural Analysis

- The compound's structural aspects have been studied for understanding its binding orientations, as seen in research by Nichols et al. (2002) on lysergic acid amides (D. Nichols, S. Frescas, D. Marona-Lewicka, & D. Kurrasch-Orbaugh, 2002).

Chemical Standards

- In analytical chemistry, 2,4-Dimethylazetidine has been utilized in studies like ion mobility spectrometry. Eiceman et al. (2003) investigated its role in providing chemical standards for mobility spectra comparisons (G. Eiceman, E. Nazarov, & J. Stone, 2003).

Enantioselective Preparation

- Marinetti et al. (2000) researched the enantioselective preparation of N-arylazetidines using 2,4-dimethylazetidine, demonstrating its utility in synthesizing chiral molecules (A. Marinetti, P. Hubert, & J. Genêt, 2000).

Cycloaddition Pathways

- The compound is involved in the study of cyclization pathways in chemical reactions, as shown by Shainyan et al. (2017) in their work on carbodiimides (B. Shainyan, N. Chipanina, & L. Oznobikhina, 2017).

Mécanisme D'action

Target of Action

2,4-Dimethylazetidine, also known as Lysergic acid 2,4-dimethylazetidide (LA-SS-Az, LSZ), is an analog of LSD developed by the team led by David E. Nichols at Purdue University . The primary target of 2,4-Dimethylazetidine is the 5-HT2A receptor , a subtype of the serotonin receptor . This receptor plays a key role in the function of the central nervous system, particularly in the pathways for mood and cognition .

Mode of Action

2,4-Dimethylazetidine interacts with its target, the 5-HT2A receptor, by binding to it . The compound was developed as a rigid analog of LSD with the diethylamide group constrained into an azetidine ring in order to map the binding site at the 5-HT2A receptor . The (S,S)-(+)-isomer of 2,4-Dimethylazetidine has been found to have the highest affinity and functional potency at the rat serotonin 5-HT2A receptor .

Biochemical Pathways

It is known that the compound affects the serotonin system, given its interaction with the 5-ht2a receptor . Serotonin receptors are involved in numerous neurological processes, including mood, cognition, and perception .

Pharmacokinetics

LSD is known to be rapidly absorbed in the gastrointestinal tract, widely distributed throughout the body, metabolized in the liver, and excreted in urine .

Result of Action

The molecular and cellular effects of 2,4-Dimethylazetidine’s action are primarily related to its interaction with the 5-HT2A receptor. The compound’s binding to this receptor can lead to a variety of effects, depending on the specific cellular context . In behavioral studies using rats, the (S,S)-(+)-isomer of 2,4-Dimethylazetidine has been found to produce LSD-like behavioral activity .

Orientations Futures

Propriétés

IUPAC Name |

2,4-dimethylazetidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N/c1-4-3-5(2)6-4/h4-6H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPIDADKMTAZBST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(N1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

85.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-8-(3-methoxybenzyl)-2-(3,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2808665.png)

![(Z)-2-Cyano-3-[4-(N-phenylanilino)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2808672.png)

![3-(3,4-Dimethoxyphenyl)-5-[1-(4-methylbenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2808673.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2808674.png)

![Ethyl 4-(2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2808675.png)

![N-(3-chloro-4-methoxyphenyl)-2-((2-(3-methylpiperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2808678.png)

![1,1-Dimethylethyl 4-[(4-bromo-2-methylphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B2808688.png)